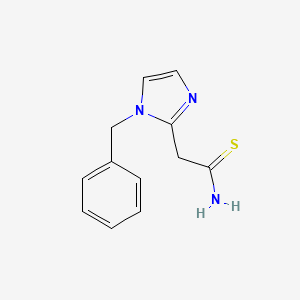

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

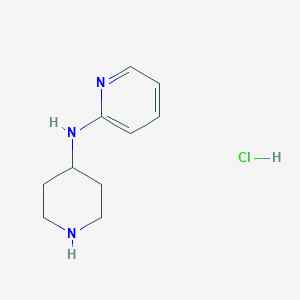

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is a chemical compound with the CAS Number: 50288-75-0 . It has a molecular weight of 231.32 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 231.32 .Applications De Recherche Scientifique

BIE has been used in a variety of laboratory experiments. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to investigate the mechanism of action of certain drugs. BIE has also been used to study the effects of drugs on the cardiovascular system and to investigate the mechanism of action of certain drugs. Additionally, BIE has been used to study the effects of drugs on the immune system, as well as to investigate the mechanism of action of certain drugs.

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

Compounds with similar structures have been shown to have antiangiogenic effects and promote apoptosis . This suggests that 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide might interact with its targets to inhibit the formation of new blood vessels and induce programmed cell death.

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related to cell survival and death .

Result of Action

The promotion of apoptosis suggests that it may lead to cell death . This could potentially be beneficial in the context of cancer treatment, where the goal is often to kill cancer cells.

Action Environment

The compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Avantages Et Limitations Des Expériences En Laboratoire

BIE has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, BIE has a low toxicity, making it safe to use in laboratory experiments. However, BIE also has some limitations. For example, it has a short half-life, meaning that it must be used quickly after synthesis. Additionally, BIE is not very soluble in water, making it difficult to use in certain experiments.

Orientations Futures

There are a number of potential future directions for BIE research. For example, further research could be conducted to investigate the mechanism of action of BIE and to identify potential new therapeutic applications. Additionally, further research could be conducted to investigate the effects of BIE on the immune system and to identify potential new immunomodulatory applications. Additionally, further research could be conducted to investigate the effects of BIE on the cardiovascular system and to identify potential new cardiovascular applications. Finally, further research could be conducted to investigate the effects of BIE on the central nervous system and to identify potential new neurological applications.

Méthodes De Synthèse

BIE can be synthesized from 1-benzyl-1H-imidazol-2-ylacetic acid and ethanethiol. This synthesis involves a reaction between the two compounds in the presence of a base, such as potassium carbonate, and an acid, such as hydrochloric acid. The reaction proceeds by the formation of an imidazole ring and a thioamide group, resulting in the formation of BIE. The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile.

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-benzylimidazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXASKUUWFZWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)